molecular formula C27H37N3O B1143094 SNC162 CAS No. 178803-51-5

SNC162

カタログ番号: B1143094
CAS番号: 178803-51-5
分子量: 419.61
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

SNC 162の合成には、コア構造の調製から始まり、目的の選択性と効力を達成するための官能基修飾まで、いくつかのステップが含まれます。 合成経路には、通常、ピペラジン誘導体とベンズアミド中間体の使用が含まれます 。 SNC 162の工業的生産方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成経路が含まれている可能性があります。

化学反応の分析

SNC 162は、以下を含むさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究への応用

SNC 162には、いくつかの科学研究への応用があります。

    化学: SNC 162は、デルタオピオイド受容体アゴニストの構造活性相関を研究するためのツール化合物として使用されています。

    生物学: これは、痛みの調節や気分の調節など、さまざまな生物学的プロセスにおけるデルタオピオイド受容体の役割を調査するために使用されています。

    医学: SNC 162は、うつ病の治療とオピオイド鎮痛薬の効果を高めるための潜在的な治療効果について研究されています。

    産業: SNC 162は、デルタオピオイド受容体を標的とする新しい薬理学的薬剤の開発に使用されています.

科学的研究の応用

Chemical Profile

  • Chemical Name: 4-[( S)-[(2 S,5 R)-2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl]phenylmethyl]- N, N-diethylbenzamide
  • Molecular Formula: C₂₇H₃₇N₃O
  • Molecular Weight: 423.6 g/mol
  • Purity: ≥98%
  • Selectivity: Over 8000-fold selectivity for delta-opioid receptors compared to mu-opioid receptors (K i = 0.63 nM) .

SNC162's primary mechanism of action involves its role as a delta-opioid receptor agonist. Research indicates that it exhibits partial agonist activity, influencing various physiological responses:

  • Neuropharmacological Effects: this compound has been shown to produce antidepressant-like effects and enhance locomotor activity in animal models. Its efficacy in modulating pain pathways suggests a potential for developing new analgesic therapies that minimize the side effects associated with mu-opioid receptor activation .
  • Behavioral Studies: In comparative studies with other delta-opioid agonists like SNC80 and SNC86, this compound demonstrated a rank order of potency and efficacy, indicating its significant role in behavioral modulation .

Pain Management

This compound's selectivity for delta-opioid receptors positions it as a candidate for pain management therapies that aim to reduce dependence on traditional mu-opioid analgesics. The reduced risk of respiratory depression associated with delta agonists could lead to safer pain management options.

Neuropsychiatric Disorders

The compound's ability to influence mood and behavior makes it a candidate for further investigation in treating conditions such as depression and anxiety disorders. Studies have highlighted the potential of delta-opioid receptor modulators in alleviating symptoms of these conditions without the addictive properties often seen with mu-opioid receptor agonists .

Cancer Research

Emerging studies suggest that this compound may play a role in cancer research, particularly concerning its interactions with opioid receptors in tumor microenvironments. The modulation of opioid receptors can influence tumor growth and metastasis, indicating a dual role for this compound as both a therapeutic agent and a research tool in oncology .

Table 1: Comparative Efficacy of Delta-Opioid Agonists

CompoundK i (nM)Selectivity (δ/μ)Efficacy (%)
SNC800.23>8000Full Agonist
SNC860.45>8000Full Agonist
This compound0.63>8000Partial Agonist

Data from behavioral assays indicate that while this compound is effective, it is less potent than its analogs.

Table 2: Summary of Behavioral Effects

Study ReferenceExperimental ModelObserved Effects
Sprague-Dawley RatsIncreased locomotor activity
Mouse Depression ModelAntidepressant-like effects
Cancer Cell LinesModulation of opioid receptor activity

作用機序

SNC 162は、Gタンパク質共役受容体であるデルタオピオイド受容体に結合することで作用を発揮します。結合すると、SNC 162は受容体を活性化し、アデニル酸シクラーゼ活性の阻害と環状アデノシン一リン酸レベルの低下につながります。 これは、さまざまな下流シグナル伝達経路の調節につながり、最終的には抗うつ作用と鎮痛作用を生み出します .

類似化合物との比較

SNC 162は、SNC 80やSNC 86などの他のデルタオピオイド受容体アゴニストと比較されます。これらの化合物はすべて同じ受容体を標的としていますが、SNC 162は高い選択性と効力においてユニークです。 SNC 162は、μオピオイド受容体に対して8000倍以上の選択性を示し、デルタオピオイド受容体に特異的な効果を研究するための貴重なツールとなっています .

類似の化合物には以下が含まれます。

生物活性

SNC162 is a potent and selective non-peptide delta-opioid receptor (δOR) agonist, with significant implications in pharmacology, particularly concerning pain management and potential antidepressant effects. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

  • Chemical Name : 4-[(S)-[(2S,5R)-2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl]phenylmethyl]-N,N-diethylbenzamide
  • Molecular Formula : C27H37N3O
  • Molecular Weight : 419.60 g/mol
  • IC50 : 0.94 nM for δ-opioid receptor .

This compound acts primarily as a δ-opioid receptor agonist. Its mechanism involves binding to δOR, which leads to various downstream effects, including:

  • Antinociceptive Effects : this compound enhances the analgesic effects of other opioids, such as fentanyl, indicating its potential as an adjunct therapy in pain management .
  • Antidepressant-like Effects : Research suggests that this compound exhibits antidepressant-like properties, although the precise mechanisms remain under investigation .

Antinociceptive Studies

A significant study demonstrated that this compound selectively enhances the antinociceptive effects of fentanyl in rhesus monkeys. This finding underscores its potential utility in clinical settings where pain management is critical .

Comparative Efficacy

In comparative studies with other δOR agonists like SNC80 and ARM390, this compound showed a strong correlation with β-arrestin 2 efficacy, which is associated with increased seizure activity. This indicates that while this compound is effective for pain relief, it may also carry risks related to seizure susceptibility .

Case Study 1: Rhesus Monkeys

In a controlled study involving rhesus monkeys, researchers observed that this compound significantly enhanced fentanyl-induced analgesia without exhibiting the typical side effects associated with μ-opioid receptor activation. This highlights its potential for safer opioid therapeutics .

Case Study 2: Mouse Models

Another study utilized mouse models to investigate the behavioral effects of this compound alongside other δOR agonists. The results indicated that while this compound increased locomotor activity similarly to SNC80, it also demonstrated a unique profile regarding alcohol intake modulation . This suggests a complex interaction between δOR activation and behavioral outcomes.

Data Tables

The following table summarizes key findings related to the biological activity of this compound compared to other δ-opioid receptor agonists:

CompoundIC50 (nM)Selectivity (over μ-opioid)Antidepressant EffectsAntinociceptive Enhancement
This compound0.94>8000-foldYesYes
SNC800.63HighYesModerate
ARM390Not specifiedModerateLimitedLow

特性

IUPAC Name

4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-phenylmethyl]-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O/c1-6-18-29-19-22(5)30(20-21(29)4)26(23-12-10-9-11-13-23)24-14-16-25(17-15-24)27(31)28(7-2)8-3/h6,9-17,21-22,26H,1,7-8,18-20H2,2-5H3/t21-,22+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIDFDFAOQVAHY-UFPGJGBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)N3CC(N(CC3C)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC=CC=C2)N3C[C@H](N(C[C@@H]3C)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SNC162
Reactant of Route 2
Reactant of Route 2
SNC162
Reactant of Route 3
Reactant of Route 3
SNC162
Reactant of Route 4
Reactant of Route 4
SNC162
Reactant of Route 5
Reactant of Route 5
SNC162
Reactant of Route 6
Reactant of Route 6
SNC162

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。